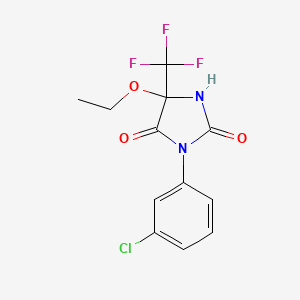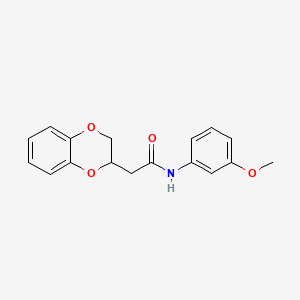![molecular formula C22H20N4S2 B11500331 3,5-diphenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500331.png)
3,5-diphenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) under acetonitrile solvent medium . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Wirkmechanismus
The mechanism of action of 3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one: Known for its anticancer activity.
Thiazolo[4,5-d]pyrimidine-2-ones: Studied for their antibacterial and antifungal properties.
Uniqueness
3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE stands out due to its unique combination of a piperidine ring and a thiazolopyrimidine core, which contributes to its diverse biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H20N4S2 |
|---|---|
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
3,5-diphenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C22H20N4S2/c27-22-26(17-12-6-2-7-13-17)21-18(28-22)20(25-14-8-3-9-15-25)23-19(24-21)16-10-4-1-5-11-16/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI-Schlüssel |
FEZKTSREXOBHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC3=C2SC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11500248.png)
![4-methoxy-3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11500251.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11500261.png)

![12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11500279.png)

![2,4-difluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11500297.png)
![N-(2-hydroxyethyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11500303.png)
![1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B11500309.png)
![3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11500310.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11500319.png)
![ethyl 4-[1',3',4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B11500322.png)
![Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11500332.png)
![N-(4-bromophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B11500337.png)
